5-Formylfuran-3-carbonitrile
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Overview
Description
5-Formylfuran-3-carbonitrile is an organic compound that belongs to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its formyl and nitrile functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formylfuran-3-carbonitrile typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method is the formylation of furan-3-carbonitrile using formylating agents such as formic acid or formyl chloride in the presence of catalysts like aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the formyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Formylfuran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the formyl or nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: 5-Formylfuran-3-carboxylic acid.
Reduction: 5-Formylfuran-3-amine.
Substitution: Various substituted furans depending on the electrophilic reagent used.
Scientific Research Applications
5-Formylfuran-3-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Formylfuran-3-carbonitrile involves its interaction with molecular targets through its formyl and nitrile groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and condensation, leading to the formation of new compounds. The furan ring’s aromaticity also plays a role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
5-Formylfuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Furan-2,5-dicarboxylic acid: Contains two carboxylic acid groups and is used in the production of bioplastics.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group and is derived from biomass.
Uniqueness
5-Formylfuran-3-carbonitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
5-formylfuran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2/c7-2-5-1-6(3-8)9-4-5/h1,3-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGPJSFAZKOTIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C#N)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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